ethyl 2-phenylacetate
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Overview
Description
Ethyl 2-phenylacetate is an organic compound belonging to the ester class. It is known for its pleasant, sweet aroma reminiscent of honey and is commonly used in the fragrance and flavor industries. The compound has the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol .
Preparation Methods
Ethyl 2-phenylacetate can be synthesized through several methods:
Esterification of Phenylacetic Acid: This method involves the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction of Benzyl Cyanide with Alcohol: Another method involves the treatment of benzyl cyanide with ethanol and sulfuric acid.
Chemical Reactions Analysis
Ethyl 2-phenylacetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-phenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-phenylacetate involves its interaction with various molecular targets and pathways. It is known to act as a substrate for esterases, which catalyze its hydrolysis to phenylacetic acid and ethanol. This reaction is important in both biological and industrial contexts .
Comparison with Similar Compounds
Ethyl 2-phenylacetate can be compared with other esters such as:
Ethyl Acetate: Unlike this compound, ethyl acetate has a simpler structure and is widely used as a solvent in various industries.
Methyl Benzoate: This compound has a similar aromatic ester structure but differs in its applications and properties.
Ethyl Benzoate: Similar to this compound, ethyl benzoate is used in fragrances and flavors but has different olfactory characteristics.
This compound stands out due to its unique combination of a sweet, honey-like aroma and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl 2-phenylacetate |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i10+1 |
InChI Key |
DULCUDSUACXJJC-DETAZLGJSA-N |
Isomeric SMILES |
CCO[13C](=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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